Octyl thiocyanate

Description

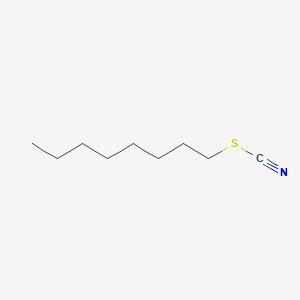

Structure

3D Structure

Properties

IUPAC Name |

octyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVYCHQRRXDRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173717 | |

| Record name | Octyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19942-78-0 | |

| Record name | Thiocyanic acid, octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19942-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019942780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55XC7W6Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Octyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl thiocyanate, a versatile linear-chain organosulfur compound, serves as a pivotal intermediate in various chemical syntheses and exhibits a range of interesting biological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. Detailed experimental protocols for its preparation from common starting materials, including 1-bromooctane and 1-octanol, are presented, emphasizing the underlying reaction mechanisms and optimization strategies. A thorough characterization of this compound, including its spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry), is provided to aid in its identification and quality control. Furthermore, this guide explores the emerging applications of this compound, particularly in the realms of drug discovery and crop protection, shedding light on its potential as a valuable molecular scaffold.

Introduction: The Chemical Versatility of this compound

This compound (CH₃(CH₂)₇SCN) is an organic compound characterized by an eight-carbon alkyl chain attached to a thiocyanate functional group (-SCN). This unique structural feature imparts a dual reactivity to the molecule, with both the sulfur atom and the cyano group capable of participating in a variety of chemical transformations. The lipophilic octyl chain, coupled with the reactive thiocyanate moiety, makes it a valuable building block in organic synthesis, allowing for the introduction of sulfur-containing functionalities into more complex molecules.[1]

The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. The outcome of this regioselectivity is heavily influenced by the reaction conditions, including the solvent, temperature, and the nature of the electrophile.[2] In the case of primary alkyl halides like 1-bromooctane, the reaction with thiocyanate salts predominantly proceeds via an Sₙ2 mechanism, leading to the formation of the S-alkylated product, this compound.[3][4]

Synthetic Routes to this compound: A Practical Guide

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. Here, we present detailed protocols for two of the most common and practical approaches.

From 1-Bromooctane: A Classic Sₙ2 Nucleophilic Substitution

The reaction of 1-bromooctane with a thiocyanate salt, typically potassium or sodium thiocyanate, is a robust and widely used method for the preparation of this compound.[5] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Mechanism of Synthesis from 1-Bromooctane:

The Sₙ2 reaction is a single-step process where the thiocyanate ion acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane from the backside relative to the bromine atom (the leaving group).[3][4][6] This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 1-bromooctane. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4]

Figure 1: Sₙ2 mechanism for the synthesis of this compound from 1-bromooctane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromooctane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.

-

Extraction: Transfer the filtrate to a separatory funnel and add water and a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Shake vigorously and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[7][8][9][10]

From 1-Octanol: Conversion via an Intermediate

Primary alcohols like 1-octanol can also be converted to this compound. This typically involves a two-step process where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by the thiocyanate ion. Alternatively, a one-pot synthesis can be employed using reagents that activate the hydroxyl group in situ.[5][11]

Experimental Workflow from 1-Octanol:

Figure 2: General workflow for the synthesis of this compound from 1-octanol.

Experimental Protocol (One-Pot Procedure using PPh₃/DDQ):

Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃, 1.5 equivalents) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Alcohol Addition: Cool the solution in an ice bath and add 1-octanol (1.0 equivalent) dropwise with stirring.

-

Thiocyanate Addition: After the addition of the alcohol is complete, add potassium thiocyanate (1.5 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis from 1-bromooctane.

Phase-Transfer Catalysis: An Efficient Alternative

For the synthesis from 1-bromooctane, phase-transfer catalysis (PTC) offers an efficient and environmentally benign alternative to using homogenous polar aprotic solvents.[12][13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiocyanate anion from an aqueous phase to the organic phase containing the alkyl halide.[11][12]

Advantages of PTC:

-

Avoids the use of expensive and often toxic anhydrous polar aprotic solvents.

-

Allows for the use of inexpensive and readily available inorganic salts in an aqueous solution.

-

Can lead to faster reaction rates and higher yields.[14]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NS | [16] |

| Molecular Weight | 171.31 g/mol | [16] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 140-170 °C at 28 mmHg | [17] |

| Density | ~0.91 g/cm³ | |

| CAS Number | 19942-78-0 | [16] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in the octyl chain. The triplet at approximately 2.9 ppm is characteristic of the methylene protons (-CH₂-) adjacent to the electron-withdrawing thiocyanate group. The remaining methylene groups appear as a complex multiplet in the range of 1.2-1.8 ppm, and the terminal methyl group (-CH₃) appears as a triplet around 0.9 ppm.[18][19][20]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon of the thiocyanate group (-SCN) typically appears around 112-114 ppm. The carbons of the octyl chain resonate at distinct chemical shifts, with the carbon directly attached to the sulfur atom appearing at approximately 33 ppm.[18][19][21]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretching vibration of the thiocyanate group.[22][23][24][25] The C-H stretching vibrations of the alkyl chain are observed in the region of 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns will include the loss of the thiocyanate group and cleavage of the alkyl chain.[26]

Applications and Future Perspectives

While the chemistry of this compound is well-established, its applications are still an active area of research, particularly in fields that leverage its biological activity and its utility as a synthetic intermediate.

In Drug Development and Medicinal Chemistry

Organic thiocyanates have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[27][28][29] The thiocyanate moiety can act as a pharmacophore, interacting with biological targets to elicit a therapeutic effect. While much of the research has focused on isothiocyanates, there is growing interest in the potential of thiocyanates themselves.[30][31][32] For instance, certain thiocyanate derivatives have shown potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[27] The long alkyl chain of this compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

In Agriculture and Crop Protection

The insecticidal and antifungal properties of thiocyanates have been recognized for some time.[33][34] this compound and related long-chain alkyl thiocyanates are being investigated as potential active ingredients in pesticides and fungicides. Their mechanism of action is often related to the disruption of essential enzymatic processes in the target organisms. The development of new and effective crop protection agents is crucial for global food security, and this compound represents a potential lead compound in this area.

As a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of other sulfur-containing compounds.[1] The thiocyanate group can be readily transformed into other functional groups such as thiols, thioethers, and disulfides, which are important structural motifs in many pharmaceuticals and materials.

Conclusion

This compound is a readily accessible and versatile chemical compound with a growing number of applications. The synthetic methods outlined in this guide provide a practical framework for its preparation in a laboratory setting. Its well-defined physicochemical and spectroscopic properties allow for its unambiguous characterization. As research into the biological activities of organosulfur compounds continues to expand, this compound is poised to become an increasingly important tool for researchers in drug discovery, agricultural science, and materials chemistry.

References

-

The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

- US2486090A - Preparation of organic thiocyanates. (n.d.). Google Patents.

-

Chemistry SN2 Reaction Mechanism. (n.d.). SATHEE CUET. Retrieved from [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. Retrieved from [Link]

-

7.10: The SN2 Mechanism. (2019, September 20). Chemistry LibreTexts. Retrieved from [Link]

-

Representative bioactive alkyl thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]

-

Selected Bioactive and Natural Compounds Containing Alkyl Thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]

-

SN2 Reaction Mechanisms. (2021, February 24). YouTube. Retrieved from [Link]

-

Thiocyanic acid, octyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Recent advances in the chemistry of organic thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]

-

Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. (n.d.). PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2024, November 14). PMC. Retrieved from [Link]

-

A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

-

Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. (n.d.). PubMed. Retrieved from [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

-

PTC Thiocyanate Reactions. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. Retrieved from [Link]

-

A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Fractional Distillation, Distillation under reduced pressure- Methods of Purification. (2021, October 8). YouTube. Retrieved from [Link]

-

The infrared spectra of organic thiocyanates and isothiocyanates. (n.d.). Sci-Hub. Retrieved from [Link]

-

THIOCYANATE INSECTICIDES: THE RELATION BETWEEN KNOCK‐DOWN ACTIVITY AND CHEMICAL CONSTITUTION. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (n.d.). PMC. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- US3534088A - Synthesis of octyl esters and alcohols. (n.d.). Google Patents.

-

isopropyl thiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. (2024, October 23). ResearchGate. Retrieved from [Link]

-

Isothiocyanates as potential antifungal agents: a mini-review. (2023, July 31). PubMed. Retrieved from [Link]

-

(a) FTIR spectra of SCN− ion with different Li+ concentrations. As the... (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. (2023, December 5). PubMed. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. Retrieved from [Link]

-

Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. (2024, June 14). MDPI. Retrieved from [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015, January 12). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

-

Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Antifungal Activity of a Library of Aminothioxanthones. (n.d.). PMC. Retrieved from [Link]

-

Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). PMC. Retrieved from [Link]

-

1H NMR and 1H–13C HSQC surface characterization of chitosan–chitin sheath-core nanowhiskers. (2015, June 1). eScholarship.org. Retrieved from [Link]

-

Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents. (2024, March 15). The Journal of Chemical Physics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SATHEE CUET: Chemistry SN2 Reaction Mechanism [cuet.iitk.ac.in]

- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purification [chem.rochester.edu]

- 8. chembam.com [chembam.com]

- 9. Purification [chem.rochester.edu]

- 10. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. phasetransfer.com [phasetransfer.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. This compound | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]

- 18. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

- 22. Sci-Hub. The infrared spectra of organic thiocyanates and isothiocyanates / Spectrochimica Acta, 1959 [sci-hub.st]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.aip.org [pubs.aip.org]

- 26. dev.spectrabase.com [dev.spectrabase.com]

- 27. researchgate.net [researchgate.net]

- 28. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

"octyl thiocyanate chemical structure and CAS number"

An In-Depth Technical Guide to Octyl Thiocyanate (CAS: 19942-78-0) for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound featuring a linear eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N). As a member of the organic thiocyanate class, it serves as a versatile synthetic intermediate and a subject of interest for its potential biological activities. The thiocyanate moiety is a pseudohalide with a rich and complex role in biological systems, acting as a substrate for endogenous enzymes like lactoperoxidase in innate host defense mechanisms.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on providing actionable insights for professionals in research and drug development.

Core Chemical Identity and Structure

The precise identification and structural understanding of a molecule are paramount for any scientific investigation. This compound is unambiguously defined by a set of standard chemical identifiers.

-

IUPAC Name : this compound[4]

-

Synonyms : n-Octyl thiocyanate, 1-Thiocyanatooctane, Octyl rhodanate[3][4][6]

Molecular Architecture

The structure consists of an unbranched, saturated eight-carbon chain (the octyl group) covalently bonded to the sulfur atom of the thiocyanate group. The S-C≡N group is characterized by a single bond between the sulfur and carbon atoms and a triple bond between the carbon and nitrogen atoms.[8] This linear arrangement distinguishes it from its structural isomer, octyl isothiocyanate (C₈H₁₇-N=C=S), where the octyl group is attached to the nitrogen atom. This isomeric distinction is critical, as thiocyanates and isothiocyanates exhibit markedly different chemical reactivity and biological activity.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing formulations, and predicting its behavior.

| Property | Value | Source(s) |

| Molecular Weight | 171.31 g/mol | [4][6] |

| CAS Number | 19942-78-0 | [4][5][6] |

| Appearance | Liquid (at room temperature) | [3] |

| Boiling Point | ~170-184 °C at 760 Torr; 82.5-83.5 °C at 0.15 Torr | [3][5] |

| Melting Point | 21 °C | [3] |

| Density | ~0.915-0.928 g/cm³ at 25 °C | [3][5] |

| XLogP3 | 4.3 | [4] |

Spectroscopic Signature

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the C≡N triple bond stretch, typically appearing in the range of 2140-2160 cm⁻¹. This peak is highly characteristic and useful for confirming the presence of the thiocyanate functional group.[4][6]

-

Mass Spectrometry : Under electron ionization (EI), the mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 171. Key fragmentation pathways would likely involve cleavage of the C-S bond, leading to fragments corresponding to the octyl cation (C₈H₁₇⁺) and the thiocyanate radical (•SCN).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be dominated by signals from the octyl chain. A triplet at approximately 2.9-3.1 ppm would correspond to the two protons on the carbon adjacent to the sulfur atom (-CH₂-S-). The remaining methylene protons would appear as multiplets between ~1.2-1.8 ppm, and the terminal methyl group would present as a triplet around 0.9 ppm.

-

¹³C NMR : The carbon of the nitrile group (-S-C≡N) would appear as a distinct signal in the 110-115 ppm range. The carbon attached to the sulfur (-CH₂-S-) would resonate around 30-35 ppm, with the other alkyl carbons appearing further upfield.

-

Synthesis and Reactivity

This compound is readily accessible through well-established synthetic routes, most commonly via nucleophilic substitution.

Protocol: Synthesis via Nucleophilic Substitution

The most direct and common synthesis involves the reaction of an octyl halide with an alkali metal thiocyanate.[8] This Sₙ2 reaction is efficient and demonstrates a core principle of organic synthesis.

Rationale : This method is preferred for its simplicity, high yields with primary alkyl halides, and use of readily available starting materials. The choice of a polar aprotic solvent like acetone or DMF is crucial; it effectively solvates the cation (e.g., Na⁺) while leaving the thiocyanate anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction and minimizing the formation of the undesired isothiocyanate isomer.

Step-by-Step Methodology :

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of sodium thiocyanate (NaSCN) in anhydrous acetone.

-

Reaction Initiation : Add 0.95 equivalents of 1-bromooctane to the flask. The use of a slight excess of NaSCN ensures complete consumption of the alkyl halide.

-

Reaction Conditions : Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide (NaBr).

-

Solvent Removal : Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Resuspend the resulting crude oil in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Purity can be further assessed by GC-MS or NMR.

Caption: Synthesis workflow for this compound.

Key Reactivity

Organic thiocyanates are valuable synthetic intermediates. The thiocyanate group can be reduced to form the corresponding thiol (octanethiol), or hydrolyzed to generate thiocarbamates.[8] Under certain conditions, such as prolonged heating, it can undergo isomerization to the more thermodynamically stable octyl isothiocyanate.[8]

Biological Relevance and Potential in Drug Development

While specific research on this compound in drug development is limited, its potential can be inferred from the well-documented biological roles of the thiocyanate moiety and the physicochemical properties conferred by the octyl chain.

The Lactoperoxidase System: A Host Defense Mechanism

In mammals, the thiocyanate anion (SCN⁻) is a crucial component of the innate immune system, particularly in mucosal secretions.[1] The enzyme lactoperoxidase (LPO) utilizes hydrogen peroxide (H₂O₂) to oxidize thiocyanate into the potent antimicrobial agent hypothiocyanous acid (HOSCN).[2]

Mechanism : This enzymatic system provides a first line of defense against a wide range of pathogens by generating HOSCN, which is microbicidal yet significantly less toxic to host cells than other oxidants like hypochlorous acid (HOCl).[1][2]

Caption: The Lactoperoxidase-H₂O₂-Thiocyanate defense system.

Potential Applications of this compound

-

Pro-drug/Delivery Vehicle : The lipophilic octyl chain significantly increases the molecule's non-polarity (XLogP = 4.3), enhancing its ability to cross cellular membranes.[4] This suggests this compound could be investigated as a vehicle to deliver the thiocyanate moiety into cells or pathogens, where it might interfere with metabolic processes or be acted upon by intracellular peroxidases.

-

Synthetic Building Block : The true value for drug development professionals may lie in its utility as a starting material. The thiocyanate group can be readily converted into other sulfur-containing functionalities that are common in pharmacologically active molecules, such as thiols, thioethers, and sulfonamides.

-

Antimicrobial/Antiproliferative Screening : Given the antimicrobial nature of the LPO system and the demonstrated antimitotic activity of other organic thiocyanates like 2,4-dichlorobenzyl thiocyanate, which interacts with tubulin, this compound is a logical candidate for inclusion in broad screening campaigns.[9] Its simple, lipophilic structure could serve as a foundational scaffold for developing more potent and selective agents.

Safety, Handling, and Storage

-

Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Key Hazards :

-

Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10]

-

Reaction with Acids : A critical hazard associated with thiocyanates is the liberation of highly toxic gas (e.g., hydrogen cyanide or hydrogen thiocyanate) upon contact with acids.[11] AVOID CONTACT WITH ACIDS.

-

-

Spill & First Aid :

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and, most importantly, acids.[11]

Conclusion

This compound (CAS: 19942-78-0) is a well-defined chemical entity with established properties and straightforward synthetic accessibility. While its direct therapeutic applications remain unexplored, its value to the scientific community is clear. It serves as an excellent synthetic platform for accessing diverse sulfur-containing molecules and as a compelling candidate for biological screening, owing to the inherent bioactivity of the thiocyanate functional group and the membrane-permeable nature of its alkyl chain. For researchers and drug development professionals, this compound represents a versatile tool, bridging fundamental organic chemistry with the quest for novel bioactive compounds.

References

- Alfa Chemistry. (n.d.). n-Octyl thiocyanate CAS 19942-78-0.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29864, this compound. Retrieved from [Link]

-

CAS. (n.d.). Thiocyanic acid, octyl ester. CAS Common Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiocyanic acid, octyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78161, Octyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). US2486090A - Preparation of organic thiocyanates.

-

Université du Luxembourg. (n.d.). This compound (C9H17NS). PubChemLite. Retrieved from [Link]

-

Wimmer, L., Groll, M., & Kieninger, M. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic Letters, 23(7), 2549–2553. [Link]

-

Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18538253, Octane;thiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Chandler, J. D., & Day, B. J. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical pharmacology, 84(11), 1381–1387. [Link]

-

Wikipedia. (n.d.). Thiocyanate. Retrieved from [Link]

-

PubMed. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Retrieved from [Link]

-

Whitehouse, M. W., et al. (2010). Conditional pharmacology/toxicology V: ambivalent effects of thiocyanate upon the development and the inhibition of experimental arthritis in rats by aurothiomalate (Myocrysin®) and metallic silver. Inflammopharmacology, 18(4), 165-177. [Link]

-

Mejillano, M. R., et al. (1990). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Biochemistry, 29(5), 1208-1214. [Link]

Sources

- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Thiocyanic acid, octyl ester [webbook.nist.gov]

- 7. PubChemLite - this compound (C9H17NS) [pubchemlite.lcsb.uni.lu]

- 8. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 9. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Octyl Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 22, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of octyl thiocyanate in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document emphasizes the foundational principles of solubility, predictive methodologies, and robust experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of this compound, apply the "like dissolves like" principle, and introduce predictive models such as Hansen Solubility Parameters. A detailed, self-validating experimental workflow for determining miscibility and solubility is provided, enabling users to generate reliable data for their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound (C₉H₁₇NS) is an organic compound featuring a linear eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N). This unique structure, comprising a long, nonpolar hydrocarbon tail and a polar thiocyanate head, imparts amphiphilic properties that are of significant interest in various chemical and pharmaceutical contexts. Organic thiocyanates are recognized as valuable intermediates in the synthesis of a wide range of sulfur-containing compounds, including pharmaceuticals, pesticides, and other bioactive molecules.[1][2]

The solubility of this compound in organic solvents is a critical parameter that governs its utility in synthesis, formulation, and biological applications. For instance, in drug development, understanding the solubility profile of a molecule is paramount for designing effective delivery systems, predicting bioavailability, and developing purification strategies.[3] In chemical synthesis, solvent selection directly impacts reaction kinetics, yield, and purity. This guide will provide the theoretical and practical framework for understanding and determining the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The table below summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NS | PubChem |

| Molecular Weight | 171.31 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The high XLogP3 value indicates a significant nonpolar character, suggesting good solubility in nonpolar organic solvents. The presence of a nitrogen and sulfur atom in the thiocyanate group, however, introduces polarity and hydrogen bond accepting capabilities, which may allow for some solubility in more polar solvents.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The most fundamental principle governing solubility is that of "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.

-

This compound's Dual Nature: this compound possesses a long, nonpolar octyl chain, which will readily interact with nonpolar solvents through van der Waals forces. The thiocyanate group (-S-C≡N) is polar and can engage in dipole-dipole interactions with polar solvent molecules.

-

Solvent Polarity Spectrum:

-

Nonpolar Solvents (e.g., hexane, toluene): Strong van der Waals interactions between the octyl chain and the solvent molecules are expected to lead to high solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): The polar thiocyanate group can interact with the polar functionalities of these solvents, suggesting moderate to good solubility.

-

Polar Protic Solvents (e.g., ethanol, methanol): While the thiocyanate group can act as a hydrogen bond acceptor, the long nonpolar tail may limit solubility in highly polar, hydrogen-bonding networks.

-

Predicted Miscibility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the miscibility of this compound with a range of common organic solvents. As this compound is a liquid at standard conditions, miscibility (the ability of two liquids to mix in all proportions) is a more appropriate term than solubility.

| Solvent | Polarity | Predicted Miscibility with this compound | Rationale |

| Hexane | Nonpolar | High | The nonpolar octyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Nonpolar | High | Similar to hexane, the nonpolar characteristics of toluene will favor mixing. |

| Diethyl Ether | Slightly Polar | High | The overall low polarity of diethyl ether and its ability to engage in weak dipole-dipole interactions make it a good solvent. |

| Chloroform | Polar | High | Chloroform is a good solvent for a wide range of organic compounds and should readily dissolve this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The polarity of ethyl acetate is sufficient to interact with the thiocyanate group without being overly disruptive to the nonpolar chain. |

| Acetone | Polar Aprotic | Moderate | Similar to ethyl acetate, acetone's polarity should allow for good interaction with the thiocyanate group. |

| Ethanol | Polar Protic | Moderate to Low | The hydrogen-bonding network of ethanol may not be readily disrupted by the largely nonpolar this compound. |

| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, and its extensive hydrogen bonding will likely make it a poor solvent for the nonpolar octyl chain. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a very strong polar aprotic solvent and may be able to solvate the polar head of this compound effectively. |

| Water | Very Polar | Very Low / Immiscible | The long, nonpolar octyl chain makes it highly hydrophobic and unlikely to be soluble in water.[4] |

Experimental Determination of Miscibility and Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocol provides a robust method for assessing the miscibility and, if applicable, the solubility of this compound in a chosen organic solvent.

Visual Miscibility Determination Protocol

This method is a straightforward approach to determine if two liquids are miscible at a given temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Glass vials with caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Preparation: In a clean, dry glass vial, add a known volume of the chosen organic solvent (e.g., 1 mL).

-

Addition of Solute: To the same vial, add an equal volume of this compound (1 mL).

-

Mixing: Cap the vial securely and invert it several times or briefly vortex to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Miscible: The mixture will form a single, clear, homogeneous phase.

-

Immiscible: Two distinct layers will form.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

-

Quantitative Solubility Determination (Shake-Flask Method)

For solvents where this compound is not fully miscible, or for determining the solubility limit, the reliable shake-flask method is recommended.[5]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Detailed Procedure:

-

Preparation of a Supersaturated Solution: To a series of vials, add a known volume of the selected organic solvent. Add an excess of this compound to each vial to ensure that a separate phase of undissolved solute is present.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to separate. For stable emulsions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solvent phase) using a pipette.

-

Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as GC or HPLC.[6] A calibration curve prepared from standard solutions of known concentrations of this compound in the same solvent is required for quantification.

-

Calculation: The solubility is the concentration of this compound determined in the saturated supernatant, typically expressed in g/L or mol/L.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by quantifying this concept using three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miscibility - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

A Technical Guide to the Spectroscopic Characterization of Octyl Thiocyanate

This guide provides an in-depth analysis of the spectroscopic data for octyl thiocyanate, a versatile intermediate in organic synthesis and pharmaceutical research. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This document will delve into the core spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical underpinnings and practical insights for researchers, scientists, and drug development professionals.

Introduction to this compound and its Spectroscopic Importance

This compound (C₉H₁₇NS) is an organic compound featuring an eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N).[1][2][3] The unique electronic nature of the thiocyanate moiety, a pseudohalide, imparts specific reactivity and spectroscopic signatures that are crucial for its characterization.[4] Spectroscopic analysis provides a non-destructive window into the molecular structure, allowing for the confirmation of the octyl chain and the connectivity of the thiocyanate group. This guide will explore how IR, NMR, and MS techniques are synergistically employed to build a comprehensive structural profile of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes of this compound

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The most prominent and diagnostic of these is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the thiocyanate group. Organic thiocyanates typically exhibit a strong, sharp absorption band for the C≡N stretch in the region of 2140-2160 cm⁻¹.[5] This distinct peak serves as a primary indicator for the presence of the thiocyanate functional group.

Additional characteristic absorptions arise from the alkyl chain. These include:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the octyl chain.

-

CH₂ bending (scissoring) vibrations: A distinct peak around 1465 cm⁻¹.

-

CH₃ bending (asymmetric and symmetric) vibrations: Peaks typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

-

C-S stretching vibration: This vibration is generally weak and can be difficult to discern, often appearing in the fingerprint region between 600 and 800 cm⁻¹.

Interpreted IR Spectrum of this compound

The following table summarizes the expected and observed major absorption bands in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2925 | Strong | Asymmetric C-H stretching (CH₂) |

| ~2855 | Strong | Symmetric C-H stretching (CH₂) |

| ~2150 | Strong, Sharp | C≡N stretching (Thiocyanate) |

| ~1465 | Medium | CH₂ bending (Scissoring) |

| ~1378 | Medium | Symmetric CH₃ bending (Umbrella mode) |

Data interpreted from typical values for alkyl thiocyanates and publicly available spectra.[1][2]

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: A small drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their connectivity. For this compound, the spectrum is characterized by signals corresponding to the protons of the octyl chain.

Key Features:

-

Chemical Shift: The position of a signal in the NMR spectrum, which is influenced by the local electronic environment of the proton.

-

Integration: The area under a signal, which is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring protons.

Interpreted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Triplet | 2H | -S-CH₂ - (protons alpha to the thiocyanate) |

| ~1.75 | Quintet | 2H | -S-CH₂-CH₂ - |

| ~1.40 - 1.20 | Multiplet | 10H | -(CH₂ )₅- (methylene groups in the chain) |

| ~0.88 | Triplet | 3H | -CH₃ (terminal methyl group) |

Data interpreted from publicly available ¹H NMR spectra of this compound.[1]

The downfield shift of the protons alpha to the sulfur atom (~2.95 ppm) is due to the electron-withdrawing effect of the thiocyanate group. The splitting patterns (triplets and quintets) arise from spin-spin coupling with adjacent methylene groups, confirming the linear nature of the octyl chain.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Key Features:

-

Chemical Shift: The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.

-

Thiocyanate Carbon: The carbon of the C≡N group in organic thiocyanates typically resonates in the range of 110-120 ppm.[6]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~112 | -S-C ≡N (thiocyanate carbon) |

| ~35 | -S-CH₂ - (carbon alpha to the thiocyanate) |

| ~31-22 | -(CH₂ )₆- (methylene carbons in the chain) |

| ~14 | -CH₃ (terminal methyl carbon) |

Predicted chemical shifts based on typical values for alkyl thiocyanates.[6][7]

The distinct chemical shift of the thiocyanate carbon provides a clear diagnostic signal for this functional group. The signals for the octyl chain carbons appear in the typical aliphatic region.

Experimental Protocol: Acquiring NMR Spectra

High-resolution NMR spectra are obtained using a high-field NMR spectrometer.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., a standard pulse-acquire sequence with broadband proton decoupling) is used to acquire the ¹³C NMR spectrum, which results in singlets for all carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.

Key Features:

-

Molecular Ion (M⁺): The ion corresponding to the intact molecule, which gives the molecular weight. For this compound (C₉H₁₇NS), the expected molecular weight is approximately 171.31 g/mol .[1][2]

-

Fragment Ions: Smaller ions formed by the breakdown of the molecular ion. The fragmentation pattern is often characteristic of the compound's structure.

Interpreted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Possible Fragment Assignment |

| 171 | Moderate | [C₉H₁₇NS]⁺ (Molecular Ion) |

| 116 | High | [C₈H₁₆]⁺ (Loss of •SCN) or [C₂N₂S₂]⁺ from impurity/rearrangement |

| 58 | High | [SCN]⁺ or rearrangement products |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

| 29 | High | [C₂H₅]⁺ (Ethyl fragment) |

Data interpreted from publicly available mass spectra of this compound.[1][2][8]

The presence of the molecular ion at m/z 171 confirms the molecular formula. The fragmentation pattern, showing the loss of the thiocyanate radical and various alkyl fragments, is consistent with the structure of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

A common method for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound through IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information: IR spectroscopy confirms the presence of the key thiocyanate and alkyl functional groups, NMR spectroscopy elucidates the detailed carbon-hydrogen framework and connectivity, and mass spectrometry determines the molecular weight and provides valuable fragmentation data. The protocols and interpretations presented in this guide serve as a robust framework for the analysis of this compound and related compounds in research and development settings.

References

- Bentley, F. F., Smithson, L. D., & Rozek, A. L. (1968). Infrared Spectra and Characteristic Frequencies ~700-300 cm-1. Interscience Publishers.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

NIST. (n.d.). Thiocyanic acid, octyl ester. NIST Chemistry WebBook. Retrieved from [Link][2]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Martin, G. J., Martin, M. L., & Odiot, S. (1996). ¹³C-NMR spectroscopy of organic thiocyanates and isothiocyanates. Magnetic Resonance in Chemistry, 34(4), 289-296.

-

SpectraBase. (n.d.). Thiocyanic acid, octyl ester. Wiley. Retrieved from [Link][8]

- Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

Sources

- 1. This compound | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiocyanic acid, octyl ester [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H17NS) [pubchemlite.lcsb.uni.lu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The infrared spectra of organic thiocyanates and isothiocyanates - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Methyl thiocyanate(556-64-9) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Thermal Stability of Long-Chain Alkyl Thiocyanates

This guide provides an in-depth analysis of the thermal stability of long-chain alkyl thiocyanates, offering insights for researchers, scientists, and professionals in drug development who utilize these versatile compounds. We will explore the fundamental principles governing their thermal behavior, practical methodologies for assessment, and critical considerations for their handling and application.

Introduction: The Dichotomy of Reactivity and Stability

Long-chain alkyl thiocyanates (R-SCN, where R is a long-chain alkyl group) are a fascinating class of organic compounds. Their unique chemical architecture, featuring a sulfur-carbon single bond and a carbon-nitrogen triple bond, makes them valuable intermediates in organic synthesis and building blocks in the development of novel therapeutics.[1][2][3] However, the very features that impart their synthetic utility also predispose them to thermal lability. Understanding the balance between their desired reactivity and their inherent stability is paramount for their effective and safe use.

This guide will delve into the critical aspects of the thermal stability of these molecules, moving beyond a simple recitation of facts to provide a causal understanding of their behavior under thermal stress.

The Primary Thermal Transformation: Isomerization to Isothiocyanates

The most well-documented thermal reaction of alkyl thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates (R-NCS).[1][4] This rearrangement is a crucial consideration in any application involving the heating of alkyl thiocyanates.

Mechanism of Isomerization

The mechanism of this isomerization is highly dependent on the structure of the alkyl group. For saturated, long-chain alkyl thiocyanates, the rearrangement is believed to proceed through an ionization and recombination mechanism.[4] The rate of this reaction is influenced by the stability of the resulting carbocation intermediate.[4] The process can be catalyzed by various substances, including metal salts like zinc chloride.[4][5]

Factors Influencing Isomerization

Several factors can influence the rate of isomerization:

-

Temperature: As with most chemical reactions, higher temperatures significantly accelerate the rate of isomerization.[5][6]

-

Catalysts: The presence of Lewis acids, such as zinc chloride or cadmium iodide, can catalyze the isomerization, allowing it to proceed at lower temperatures.[4]

-

Solvent Polarity: For saturated alkyl thiocyanates that isomerize via an ionic intermediate, the polarity of the solvent can affect the reaction rate.[4]

Beyond Isomerization: Thermal Decomposition Pathways

At elevated temperatures, beyond the point of isomerization, long-chain alkyl thiocyanates can undergo more extensive decomposition. While less systematically studied than isomerization, potential decomposition pathways can lead to the formation of a variety of products, including nitriles, sulfides, and alkenes, particularly with very long alkyl chains which can undergo fragmentation.[7] The presence of impurities can significantly lower the decomposition temperature.[8]

Experimental Assessment of Thermal Stability

A robust understanding of the thermal stability of a specific long-chain alkyl thiocyanate requires empirical data. The following techniques are indispensable for a thorough evaluation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material begins to lose mass due to decomposition or evaporation.

Why this method? TGA provides a clear and direct measure of mass loss as a function of temperature, allowing for the identification of the onset temperature of decomposition. This is a critical first step in defining the upper temperature limit for the handling and processing of the compound.

Experimental Protocol: TGA of a Long-Chain Alkyl Thiocyanate

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of the long-chain alkyl thiocyanate into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300-400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[9][10]

Why this method? DSC is highly sensitive to the energetic changes that accompany physical and chemical transformations. It can detect the endothermic peak of melting and the exothermic peak that may be associated with isomerization or decomposition, providing a more complete picture of the thermal events than TGA alone.

Experimental Protocol: DSC of a Long-Chain Alkyl Thiocyanate

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent the loss of volatile components before a thermal event occurs.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen or argon).

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition temperatures. It is often useful to include a cooling and a second heating cycle to observe any changes in the material's behavior after the initial thermal treatment.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (isomerization, decomposition) peaks. The peak area can be integrated to determine the enthalpy of the transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Why this method? When a long-chain alkyl thiocyanate decomposes, it can generate a complex mixture of smaller, more volatile molecules. GC-MS is the gold standard for separating these components and identifying them based on their mass spectra. This provides invaluable mechanistic insights into the decomposition pathways.

Experimental Protocol: Headspace GC-MS Analysis of Decomposition Products

-

Sample Preparation: Place a small, accurately weighed amount of the long-chain alkyl thiocyanate into a headspace vial.

-

Thermal Stress: Heat the vial in the headspace autosampler at a series of increasing temperatures (e.g., 100 °C, 150 °C, 200 °C) for a defined period (e.g., 30 minutes).

-

GC-MS Analysis:

-

Injection: Automatically inject a portion of the headspace vapor onto the GC column.

-

Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates the expected decomposition products.

-

Detection: Analyze the eluting compounds with a mass spectrometer.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Data Interpretation and Summary

The data obtained from these analyses can be compiled to create a comprehensive thermal stability profile.

| Parameter | Technique | Typical Observation for a Long-Chain Alkyl Thiocyanate | Significance |

| Onset of Mass Loss | TGA | A sharp decrease in mass at a specific temperature. | Indicates the temperature at which significant decomposition begins. |

| Melting Point (Tm) | DSC | An endothermic peak. | A fundamental physical property. A sharp peak suggests high purity. |

| Isomerization | DSC | An exothermic peak, often following the melting peak. | Indicates the temperature range where the thiocyanate rearranges to the isothiocyanate. |

| Decomposition Products | GC-MS | Identification of smaller molecules such as nitriles, alkenes, and sulfides. | Provides evidence for the specific chemical reactions occurring during decomposition. |

Best Practices for Handling and Storage

Given their thermal lability, the following precautions are recommended when working with long-chain alkyl thiocyanates:

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere to minimize degradation. For long-term storage, refrigeration may be necessary.[11]

-

Heating: When heating is required for a reaction, use the lowest effective temperature and monitor the reaction progress closely to minimize the formation of the isothiocyanate isomer and other decomposition byproducts.

-

Purity: Be aware that impurities can catalyze decomposition.[8] Ensure the purity of the material before use, especially in applications where thermal stress is anticipated.

Conclusion

The thermal stability of long-chain alkyl thiocyanates is a multifaceted issue that demands careful consideration. While their isomerization to isothiocyanates is the primary thermal event, the potential for more extensive decomposition at higher temperatures cannot be overlooked. By employing a combination of analytical techniques such as TGA, DSC, and GC-MS, researchers can gain a thorough understanding of the thermal behavior of these important compounds. This knowledge is not merely academic; it is essential for the successful and safe implementation of long-chain alkyl thiocyanates in the laboratory and in the development of new technologies and therapeutics.

References

-

Smith, P. A. S., & Emerson, D. W. (1959). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 81(12), 3079–3085. [Link]

-

Wikipedia. (n.d.). Organic thiocyanates. [Link]

-

Emerson, D. W. (1957). A STUDY OF THE MECHANISM OF THE TITIOCYANATE ISOT1IIOCYANATE REARRANGEMENT. ProQuest Dissertations & Theses Global. [Link]

- Haimsohn, J. N., & Lukes, G. E. (1960). U.S. Patent No. 2,954,393. U.S.

- Venerable, J. T., Miyashiro, J., & Weyna, P. L. (1964). U.S. Patent No. 3,149,141. U.S.

-

Mäkinen, R.-M. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. University of Jyväskylä. [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 78–84. [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). ResearchGate. [Link]

-

Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (2025). RSC Advances. [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2013). Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate fr. CORE. [Link]

-

Vaz, A., Gouveia, A. M., & Marques, E. P. (2017). Determination of Thiocyanate in Plasma by Ion Chromatography and Ultraviolet Detection. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

-

Al-Kandari, H., Al-Jadi, A., & Al-Awadi, N. (2011). Experimental study of decomposition of aqueous nitrosyl thiocyanate. Murdoch University Research Portal. [Link]

-

Synthesis of alkyl thiocyanates. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Spectroscopic and thermal properties of FeHg(SCN)4. (2004). INIS-IAEA. [Link]

-

Thiocyanate synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

-

Wang, Y., et al. (2018). Thermal Decomposition of Thiocyanate Corrosion Inhibitors: A Potential Problem for Successful Well Completions. ResearchGate. [Link]

-

Recent Trends in Direct S-Cyanation of Thiols. (2023). Chemical Review and Letters. [Link]

-

Progress on the Synthesis and Applications of Thiocyanates. (2025). ResearchGate. [Link]

-

de Souza, J., et al. (2020). Temperature Management of Thermolabile Medicines: Transport Device Development. ResearchGate. [Link]

-

Inorganic Metal Thiocyanates. (2024). ACS Publications. [Link]

-

thermally labile compounds: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Thermal Stability Science Behind Heat Resistance. (2023). Bannari Amman Institute of Technology. [Link]

-

Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 46(1), 220–223. [Link]

-

Zare, A., et al. (2016). Synthesis of alkyl thiocyanates from alcohols using a polymer-supported thiocyanate ion promoted by cyanuric chloride/dimethylformamide. Taylor & Francis Group. [Link]

-

A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry. [Link]

-

Recent advances in the chemistry of organic thiocyanates. (2025). ResearchGate. [Link]

-

Investigating the Use of Differential Scanning Calorimetry in the Prediction of Part Properties in the High-Speed Sintering Process. (2024). MDPI. [Link]

-

Thermal Stability of Goethite-Bound Natural Organic Matter Is Impacted by Carbon Loading. (2025). ResearchGate. [Link]

-

Chandler, J. D., & Day, B. J. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical pharmacology, 84(11), 1381–1387. [Link]

-

Chauhan Ajaykumar. (2026). Int. J. of Pharm. Sci., 4(1), 1913-1923. International Journal of Pharmaceutical Sciences. [Link]

-

Shin, H. S., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]

-